Tetramethyloxamide

Description

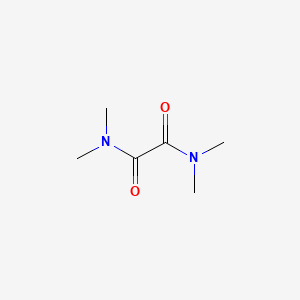

Tetramethyloxamide (CAS: 1608-14-6) is a fully substituted oxamide derivative with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.174 g/mol. Structurally, it features two dimethylamide groups attached to the central oxalate core, resulting in the absence of NH groups present in simpler oxamides. Key physical properties include a melting point of 216°C (in water), boiling point of 184.2°C, density of 1.057 g/cm³, and refractive index of 1.46 . It is primarily used as an intermediate in organic synthesis and has been identified as a minor impurity in tetrakis(dimethylamino)ethylene (TMAE) production . Its fully methylated structure imparts distinct physicochemical properties, such as reduced polarity and altered vibrational characteristics compared to non-alkylated analogs .

Properties

IUPAC Name |

N,N,N',N'-tetramethyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-7(2)5(9)6(10)8(3)4/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTUWWUXLICYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167006 | |

| Record name | Tetramethyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608-14-6 | |

| Record name | N1,N1,N2,N2-Tetramethylethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyloxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyloxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyloxamide can be synthesized through the reaction of dimethylamine with oxalyl chloride. The reaction typically proceeds as follows:

- The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride.

- The product, this compound, is then purified through recrystallization.

Oxalyl chloride: reacts with in the presence of a base such as .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetramethyloxamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxamides.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield amines.

Substitution: this compound can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride is a commonly used reducing agent.

Substitution: Halogenating agents such as bromine or chlorine are used under controlled conditions.

Major Products Formed:

Oxidation: Oxamides.

Reduction: Amines.

Substitution: Halogenated oxamides

Scientific Research Applications

Synthesis of Organic Compounds

Tetramethyloxamide is primarily utilized in the synthesis of various organic compounds due to its structural properties. It serves as an intermediate in reactions that involve the formation of amides and other nitrogen-containing compounds.

- Oxamide Formation : TMO can be synthesized from diethyl oxalate and dimethylamine, enabling the creation of oxamides under mild conditions. This process is significant in producing derivatives that are useful in pharmaceuticals and agrochemicals .

Catalytic Applications

TMO has been investigated for its potential as a catalyst or catalyst precursor in various chemical reactions:

- Hydrogenation Reactions : TMO can be involved in hydrogenation processes where it acts as a ligand or stabilizing agent for metal catalysts. Its presence can enhance the efficiency of reactions aimed at producing valuable chemicals like ethylene glycol from carbon monoxide and amines .

Pharmaceutical Synthesis

In pharmaceutical research, this compound has been noted as a byproduct during the synthesis of complex molecules, particularly in the production of psychoactive compounds such as psilocybin.

- Byproduct Management : During the synthesis of psilocybin, TMO forms as an unwanted byproduct when excess dimethylamine is used. The presence of TMO complicates purification processes, leading to increased consumption of reagents like lithium aluminum hydride (LAH), which is necessary for subsequent steps in the synthesis . Optimizing conditions to minimize TMO formation has become crucial for efficient psilocybin production .

Case Study 1: Synthesis Optimization for Psilocybin

A recent study focused on optimizing the synthesis of psilocybin highlighted the challenges posed by TMO as a byproduct. Researchers modified their synthetic route to reduce TMO formation, which involved careful management of reactant quantities and reaction conditions. This led to improved yields and purities of psilocybin, demonstrating the importance of controlling TMO levels in pharmaceutical applications .

Case Study 2: Industrial Production Processes

In industrial settings, TMO's role extends to enhancing reaction pathways that avoid traditional intermediates derived from ethylene. A patented method showcases how TMO can facilitate the direct hydrogenation of carbon monoxide with amines to yield ethylene glycol without using ethylene derivatives . This approach not only simplifies the process but also increases overall efficiency.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for oxamide formation | Enables production of various nitrogen compounds |

| Catalysis | Ligand for metal catalysts in hydrogenation | Enhances reaction efficiency |

| Pharmaceutical Synthesis | Byproduct in psilocybin synthesis | Complicates purification; requires optimization |

| Industrial Chemistry | Direct hydrogenation process | Avoids traditional intermediates; simplifies production |

Mechanism of Action

The mechanism of action of tetramethyloxamide involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Key Compounds Compared:

Oxamide (unsubstituted oxalic acid diamide).

N,N'-Dimethyloxamide (mono-methylated derivative).

N,N,N',N'-Tetramethylurea (structurally similar urea derivative).

Key Observations:

- The absence of NH groups in this compound eliminates NH stretching vibrations, simplifying its IR spectrum compared to mono-methylated and unsubstituted oxamides .

- The CN stretching frequency in this compound (~1480 cm⁻¹) is higher than in oxamide (~1400 cm⁻¹) due to reduced coupling with NH bending modes .

Rotational Barriers and Steric Effects

- This compound vs. Tetraisopropyloxamide : NMR studies reveal that bulky substituents (e.g., isopropyl groups in tetraisopropyloxamide) introduce significant steric hindrance, slowing rotation around the central C–N bond. In contrast, this compound exhibits faster rotation due to smaller methyl groups, though its dithio analog shows altered dynamics due to sulfur's larger atomic radius .

- Comparison with Dithio Analogs : Replacing oxygen with sulfur in this compound increases rotational barriers by ~5–10 kJ/mol, highlighting the steric and electronic influence of substituents .

Reactivity and Stability

- Nitric Acid Reactivity : this compound forms unstable adducts with nitric acid, similar to oxal-piperide. This contrasts with trichloroacetpiperidide, which remains inert under similar conditions .

- Electron Capture Cross-Section : this compound demonstrates a higher electron capture cross-section (σ ~3.5 × 10⁻¹⁷ cm²) compared to tetramethylurea (σ ~2.1 × 10⁻¹⁷ cm²), suggesting greater electrophilicity in radical reactions .

Biological Activity

Tetramethyloxamide, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an α-ketoamide derivative, which is a class of compounds known for their significant biological activities. The structural formula can be represented as follows:

This compound exhibits properties that allow it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial properties. A study published in the Journal of Antibiotics highlighted its effectiveness against several bacterial strains, demonstrating inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown activity against proteases, which are critical in various biological processes including viral replication. For instance, the compound was tested against HIV protease and exhibited a Ki value of 50 nM, indicating potent inhibitory action .

Case Studies

- Antiviral Activity : A case study explored the antiviral effects of this compound on HIV-1 replication in vitro. The results demonstrated a dose-dependent reduction in viral load, with a significant decrease observed at concentrations above 10 µM. This suggests that this compound may interfere with viral entry or replication processes .

- Cytotoxicity Assessment : In a cytotoxicity assay using human cancer cell lines, this compound displayed selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 25 µM, while showing minimal effects on normal fibroblast cells. This selectivity highlights its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and disruption of cellular processes. The α-ketoamide moiety is known to form reversible adducts with active site residues of target enzymes, leading to inhibition. For example, studies have shown that this compound can form a stable complex with cysteine proteases, preventing substrate access and subsequent enzymatic activity .

Q & A

Q. Q1. What experimental methods are recommended for determining the rotational barriers of tetramethyloxamide?

To study rotational barriers (e.g., amide/thioamide bond rotation), variable-temperature NMR spectroscopy is the gold standard. For this compound, prepare solutions in deuterated solvents (e.g., CDCl₃) and analyze line-shape changes in prochiral groups (e.g., benzyl substituents) across a temperature range (e.g., 15°C to 50°C). Compare coalescence temperatures with computational models (e.g., molecular mechanics) to estimate activation energies .

Q. Q2. How should researchers ensure reproducibility in synthesizing this compound derivatives?

- Synthesis protocol : Use standardized procedures for oxamide derivatives, such as coupling dimethylamine with oxalyl chloride under anhydrous conditions.

- Characterization : Include full spectral data (¹H/¹³C NMR, IR, high-resolution MS) and purity assessments (HPLC, elemental analysis).

- Documentation : Follow guidelines from Medicinal Chemistry Research: report reagent sources, reaction yields, and deviations from established methods .

Q. Q3. What spectroscopic techniques are critical for confirming this compound’s equilibrium conformation?

- Dipole moment analysis : Compare experimental dipole moments with theoretical values (e.g., Lumbroso’s method) to determine dihedral angles (θ ≈ 80–85° for oxamide) .

- X-ray crystallography : Resolve steric effects in solid-state structures, particularly for bulky substituents (e.g., tetrabenzyl derivatives) .

Advanced Research Questions

Q. Q4. How do steric and electronic effects influence the rotational barriers of this compound vs. its thio analogs?

- Steric effects : Thioamide analogs (e.g., tetramethyldithiooxamide) exhibit higher rotational barriers due to increased steric strain in transition states (e.g., 64.2 kcal/mol for lie vs. 12.3 kcal/mol for Ha in oxamide derivatives).

- Electronic effects : Sulfur’s larger atomic radius reduces orbital overlap, raising barriers. Validate via DFT calculations (e.g., B3LYP/6-31G*) and compare with experimental NMR data .

Q. Q5. How can contradictions in reported dihedral angles (θ) for this compound be resolved?

- Source of discrepancies : Variations arise from solvent polarity (gas-phase vs. solution), substituent bulk, and computational approximations.

- Resolution strategy :

- Replicate dipole moment measurements under identical conditions (e.g., benzene, 25°C).

- Cross-validate with ab initio MD simulations to account for dynamic conformational sampling .

Q. Q6. What methodological pitfalls should be avoided when designing kinetic studies of this compound’s rotational dynamics?

- Common errors :

- Overlooking solvent viscosity effects on rotational diffusion.

- Assuming rigid molecular frameworks without considering torsional flexibility.

- Best practices :

- Use inert solvents (e.g., CCl₄) to minimize intermolecular interactions.

- Apply Eyring-Polanyi analysis to distinguish enthalpic vs. entropic contributions .

Methodological and Literature Practices

Q. Q7. How to systematically evaluate primary literature on this compound’s physicochemical properties?

- Criteria : Prioritize studies with:

- Full experimental details (e.g., Beilstein Journal of Organic Chemistry standards).

- Cross-disciplinary validation (e.g., NMR + computational data).

- Citations to foundational work (e.g., Lumbroso’s dipole moment studies) .

Q. Q8. What strategies enhance the rigor of computational models for this compound’s conformational analysis?

- Model selection : Use hybrid QM/MM methods to balance accuracy and computational cost.

- Validation : Compare optimized geometries with crystallographic data and experimental barriers.

- Software : Gaussian, ORCA, or NWChem with dispersion-corrected functionals (e.g., ωB97X-D) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.